1,8-Dihydroimidazo[4,5-g]indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105410-18-2 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.176 |
IUPAC Name |
3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C9H7N3/c1-2-7-9(12-5-11-7)8-6(1)3-4-10-8/h1-5,10H,(H,11,12) |
InChI Key |
GNLURGJMRHQCPN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CN3)N=CN2 |
Synonyms |
Pyrrolo[2,3-e]benzimidazole, 1,8-dihydro- (9CI) |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 1,8 Dihydroimidazo 4,5 G Indole Scaffolds
Introduction of Diverse Functional Groups for Research Applications
The introduction of diverse functional groups onto a core scaffold is a fundamental strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of a molecule. While specific examples for the 1,8-Dihydroimidazo[4,5-g]indole are not extensively documented, the general principles of indole (B1671886) chemistry can be extrapolated. The indole core is a versatile scaffold found in numerous natural products and pharmaceuticals. nih.gov The functionalization of indoles can lead to derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com
For research applications, the introduction of functional groups such as halogens, nitro groups, alkyl chains, and aryl moieties can serve several purposes. These include probing structure-activity relationships, improving pharmacokinetic profiles, and enabling further chemical transformations. For instance, the incorporation of a cyano group at the C2 position of the indole ring has been a key step in the synthesis of various biologically active compounds. mdpi.com
Table 1: Examples of Functional Group Introduction on the Indole Scaffold
| Functional Group | Reagents and Conditions | Position of Functionalization | Potential Research Application |
| Iodo | I2, KOH | C3 | Precursor for cross-coupling reactions |
| Cyano | POCl3, CHCl3 | C2 | Synthesis of fused heterocyclic systems |
| Aryl | Arylboronic acid, Pd catalyst | Various | Modulation of biological activity |
| Alkyl | α-heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone® | C3 | Late-stage drug functionalization |
It is important to note that the reactivity of the this compound scaffold may differ from that of a simple indole due to the presence of the fused imidazole (B134444) ring.
Positional Modification of Heterocyclic Cores
The selective functionalization of specific positions on a heterocyclic core is crucial for the development of targeted therapeutic agents and functional materials. For the indole scaffold, significant research has been dedicated to achieving positional selectivity. nih.gov
The C3 position of the indole ring is typically the most nucleophilic and, therefore, a common site for electrophilic substitution. A variety of methods have been developed for the C3-functionalization of indoles. nih.govchemrxiv.org These include Friedel-Crafts type reactions, Mannich reactions, and transition-metal-catalyzed cross-coupling reactions. researchgate.net
For instance, the transition metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported to proceed in moderate to high yields. nih.govchemrxiv.org This method is applicable to a range of functionalized indoles and allows for the introduction of various heterocyclic moieties at the C3 position.
Table 2: Selected Methods for C3-Functionalization of Indoles
| Reaction Type | Reagents and Conditions | Introduced Moiety | Reference |
| Alkylation | α-heteroaryl-substituted methyl alcohols, Cs2CO3/Oxone® | Heteroaryl-methyl | nih.govchemrxiv.org |
| Aza-Friedel–Crafts | Dihydroisoquinoline | 1,2,3,4-tetrahydroisoquinoline | researchgate.net |
| Cross-Dehydrogenative Coupling | Isoquinoline, oxidant/catalyst | Isoquinoline | researchgate.net |
The application of these methods to the this compound scaffold would require experimental validation to determine the regioselectivity and efficiency of the reactions.
It has been shown that two molecules of an indole derivative can react with one molecule of a thiol, such as 1,2-ethanedithiol, in the presence of a strong acid like trifluoroacetic acid. nih.govmdpi.com This reaction leads to the formation of adducts where the thiol is incorporated, often at the C3 position of the indole. nih.govmdpi.com This process can be accompanied by the formation of indole dimers and trimers. nih.govmdpi.com The presence of electron-withdrawing groups on the indole ring appears to be a crucial factor for the successful incorporation of thiols. mdpi.com
Derivatization for Enhanced Analytical Performance in Research
Chemical derivatization is a technique used to modify an analyte to improve its detection and quantification by analytical methods such as mass spectrometry or chromatography. While specific derivatization strategies for the this compound scaffold have not been reported, general approaches for related structures can be considered.
For example, in the analysis of 5-nitroimidazoles, derivatization has been employed to enhance their detection by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net Similarly, in-situ derivatization using reagents like 5,10,15,20-tetrakis-(4-aminophenyl)-porphyrin has been used for the rapid and high-throughput analysis of aldehydes by MALDI-MS, which enhances detection sensitivity by shifting the molecular weight of the analytes. nih.gov
For the this compound scaffold, derivatization could potentially target the N-H protons of the indole and imidazole rings or reactive C-H bonds. The choice of derivatizing agent would depend on the specific analytical technique being used and the functional groups present on the molecule.
Structure Activity Relationship Sar Studies of 1,8 Dihydroimidazo 4,5 G Indole Analogs
Methodological Approaches in SAR Analysis
The elucidation of SAR for 1,8-dihydroimidazo[4,5-g]indole derivatives employs a variety of methodological approaches, ranging from traditional synthetic modifications to advanced computational techniques. A primary method involves the systematic synthesis of analog series where specific parts of the molecule are altered. nih.gov This allows researchers to observe the resulting changes in biological activity and thereby deduce the importance of the modified region.
Key methodological approaches include:
Systematic Analog Synthesis: This involves creating a library of compounds by modifying substituents at various positions of the imidazoindole core, altering linker lengths or compositions, and introducing different heterocyclic rings. kcl.ac.uk
Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate physicochemical properties of the analogs with their biological activities. acs.org These models can help predict the activity of virtual compounds, thus prioritizing synthetic efforts. nih.gov
Molecular Docking: This computational technique simulates the interaction between the imidazoindole analogs and their biological targets, providing insights into the binding modes and key interactions that govern activity. nih.gov
Spectroscopic Analysis: Techniques such as NMR and X-ray crystallography are used to determine the precise three-dimensional structure of the analogs and their complexes with target proteins, which is crucial for understanding SAR at a molecular level. researchgate.net
These diverse approaches, often used in combination, provide a comprehensive picture of the SAR, guiding the optimization of lead compounds.
Impact of Structural Modifications on Biological Interactions
Role of Molecular Rigidity and Planarity
The rigidity and planarity of the imidazoindole scaffold are critical determinants of its biological activity. A more rigid and planar structure can enhance binding to a target protein by reducing the entropic penalty upon binding and by facilitating optimal orbital overlap for key interactions like π-π stacking. asianpubs.orgrsc.org
Studies on related heterocyclic systems have shown that achieving a balance between molecular twist and conformational rigidity is crucial for desired properties. rsc.org For instance, in the design of emissive materials, controlling the planarity of the molecular backbone is essential for tuning their photophysical properties. rsc.org This principle can be extrapolated to drug-receptor interactions, where a well-defined and rigid conformation can lead to higher affinity and specificity. The fused ring system of this compound inherently possesses a degree of rigidity, which can be further modulated by the introduction of substituents or additional fused rings.
Influence of Substituent Electronic Nature
The electronic nature of substituents on the imidazoindole ring system plays a significant role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, thereby influencing its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the biological target. nih.govsci-hub.se
For example, in a study on indole-imidazole hybrids, compounds with electron-donating groups on the imidazole (B134444) ring exhibited better cytoprotective activity, while those with electron-withdrawing groups showed reduced activity. nih.gov Conversely, in other series, electron-withdrawing groups on a phenyl ring attached to an indole (B1671886) moiety were found to be effective for anticonvulsant activity. sci-hub.se This highlights that the optimal electronic nature of substituents is highly dependent on the specific biological target and the desired therapeutic effect.
The following table summarizes the observed effects of different substituents on the biological activity of related indole and imidazole-containing compounds.
| Compound Class | Substituent Type | Position of Substitution | Observed Effect on Biological Activity | Reference |
| Indole-imidazole hybrids | Electron-donating | Imidazole ring | Increased cytoprotective activity | nih.gov |
| Indole-imidazole hybrids | Electron-withdrawing | Imidazole ring | Decreased cytoprotective activity | nih.gov |
| Indole derivatives | Electron-withdrawing | Phenyl ring of indole | Effective for anticonvulsant activity | sci-hub.se |
| Imidazothiazole-benzimidazole derivatives | 4-methoxy on phenyl ring | C6 of imidazothiazole | High activity against A549 cancer cell line | mdpi.com |
Synergistic Effects in Hybrid Imidazoindole Structures
The hybridization of the imidazoindole core with other pharmacologically active moieties can lead to synergistic effects, resulting in compounds with enhanced potency or novel mechanisms of action. asianpubs.orgresearchgate.net This approach combines the beneficial properties of two or more different scaffolds into a single molecule. researchgate.net
For instance, the combination of imidazole and indole moieties is thought to produce a synergistic effect, leading to increased potency against various pathogens. asianpubs.org The rationale behind this strategy is that the hybrid molecule may interact with multiple targets or with different sites on a single target, leading to an amplified biological response. researchgate.net The fusion of the imidazole and indole rings in the this compound scaffold is a prime example of this principle, and further derivatization with other bioactive fragments can lead to even more potent compounds. jneonatalsurg.com
SAR in the Context of Specific Pharmacological Targets
The structure-activity relationships of this compound analogs are highly dependent on the specific pharmacological target being addressed. The optimal structural features for an anticancer agent, for example, will likely differ from those of an antimicrobial or antiviral compound.
The following table provides examples of SAR for related imidazole and indole derivatives against specific pharmacological targets.
| Pharmacological Target | Key SAR Findings | Reference |
| Tubulin | Imidazothiazole-benzimidazole derivatives with a 4-methoxy substitution on the phenyl ring at C6 of the imidazothiazole ring system showed high cytotoxicity against the A549 cancer cell line. | mdpi.com |
| EGFR Kinase | Thiazole-benzimidazole derivatives displayed IC50 values against EGFR kinase in the nanomolar range. | mdpi.com |
| p53-MDM2 Interaction | Small aliphatic ether groups on one phenyl ring and a para-dimethylamino group on another were preferred for MDM2 binding. | nih.gov |
| Antimicrobial Targets | The core skeleton of indole diketopiperazines was found to be crucial for antimicrobial activity. | nih.gov |
This target-specific SAR information is invaluable for the design of new this compound analogs with improved therapeutic profiles.
Biological Activity Mechanisms and Pharmacological Target Interactions in Vitro Research
Identification of Specific Molecular Targets
Research into the molecular targets of indole-based compounds has revealed a wide array of interactions with enzymes and receptors critical to various pathological processes. Although direct studies on 1,8-Dihydroimidazo[4,5-g]indole are not extensively documented, the activities of structurally similar molecules provide valuable insights into its potential pharmacological profile.
Enzyme Inhibition Mechanisms
The imidazoindole scaffold is a recurring motif in the design of various enzyme inhibitors. The following sections detail the inhibitory activities of related compounds against several key enzymes.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. uni-kiel.dedntb.gov.ua Studies on azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives have demonstrated their potential as inhibitors of SARS-CoV-2 Mpro through in silico molecular docking studies. dntb.gov.uanih.govnih.gov These studies suggest that the fused imidazole-indole framework can fit into the active site of the protease, potentially inhibiting its function. nih.gov Specifically, the interaction is proposed to occur near the cleft between domain I and domain II of the Mpro. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme implicated in inflammation and pain. Certain indole (B1671886) derivatives have been investigated as selective COX-2 inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and showed promising COX-2 inhibitory activity. japsonline.com Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also identified compounds with significant anti-inflammatory effects, suggesting selective COX-2 inhibition. nih.gov
Farnesyl Diphosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. nih.gov Inhibition of FPPS is a therapeutic strategy for bone resorption diseases and some cancers. nih.govnih.gov While direct inhibition by this compound has not been reported, the broader class of compounds that inhibit this enzyme is of significant interest in drug discovery. nih.govmdpi.comfrontiersin.org
Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. mdpi.com Several indole derivatives have been explored as BACE1 inhibitors. mdpi.comacs.org For example, indole acylguanidines have been identified as potent BACE1 inhibitors through virtual screening and subsequent synthesis. mdpi.com Additionally, imidazopyridines bearing benzimidazol or arylimidazole groups have shown low nanomolar potency for the BACE1 enzyme. acs.org
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE): Both AChE and BChE are important targets in the management of Alzheimer's disease. Various indole derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. nih.govresearchgate.net For example, 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (B13233675) derivatives have been shown to be selective inhibitors of BChE. acs.org Other studies have explored indole-based sulfonamides and spirooxindole analogues as potential AChE inhibitors. acs.org
Casein Kinase 1δ (CK1δ): CK1δ is a serine/threonine kinase involved in the regulation of various cellular processes, and its inhibition is being explored for the treatment of neurodegenerative diseases and cancer. uni-kiel.denih.govresearchgate.net Optimized 4,5-diarylimidazoles have been identified as highly effective ATP-competitive inhibitors of CK1δ. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK-2): EGFR and CDK-2 are critical regulators of cell proliferation, and their dual inhibition is a promising strategy in cancer therapy. nih.govmdpi.comresearchgate.net Novel 5-substituted-indole-2-carboxamides have been discovered as potent dual inhibitors of EGFR and CDK-2. nih.gov Other indole derivatives, such as pyrazole-indole hybrids, have also shown inhibitory activity against CDK-2. acs.org
Myeloid cell leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers. Tricyclic indole diazepinones and other indole-based compounds have been developed as potent and selective Mcl-1 inhibitors, demonstrating the potential of this scaffold to induce apoptosis in cancer cells. google.com
Tubulin Polymerization: The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. While no specific data exists for this compound, the broader class of indole derivatives has been extensively studied as tubulin polymerization inhibitors.
Receptor Modulation
The imidazoindole scaffold also has the potential to modulate the activity of various receptors involved in disease.
HIV-1 Glycoprotein gp41 and CXCR4: HIV-1 entry into host cells is mediated by the envelope glycoproteins gp120 and gp41, which interact with the cellular receptors CD4 and a coreceptor, typically CCR5 or CXCR4. bohrium.com While there is no specific information on this compound, the development of small molecules that antagonize the CXCR4 receptor is an active area of research for HIV therapy. doi.org
GABAa Receptor Agonists: Information regarding the modulation of the GABAa receptor by this compound or its close analogs is not available in the reviewed literature.
Estrogen Receptor Alpha (ERα): ERα is a key target in the treatment of hormone-dependent breast cancers. Indole-3-carbinol and its derivatives have been shown to modulate ERα activity, suggesting that the indole scaffold can serve as a basis for the development of ERα modulators.
Mechanistic Investigations at the Cellular Level (In Vitro)
The cellular effects of indole-based compounds have been explored in the context of infectious diseases and cancer.
Disruption of Bacterial Membrane Integrity
While specific studies on this compound are lacking, various indole derivatives have demonstrated antimicrobial properties. For example, chloroindoles have been shown to have antibacterial and antibiofilm activities against Vibrio parahaemolyticus. frontiersin.org Another study reported the synthesis of dihydroimidazo indole complexes and their evaluation for antimicrobial activity. jneonatalsurg.comresearchgate.net
Inhibition of Biofilm Formation
Bacterial biofilm formation is a significant challenge in treating chronic infections. Indole and its derivatives have been shown to act as signaling molecules in bacteria and can inhibit biofilm formation. mdpi.com For instance, certain indole derivatives have been found to inhibit biofilm formation in Salmonella Typhimurium and Pseudomonas aeruginosa.
Induction of Apoptosis in Cancer Cell Lines
A key mechanism of anticancer activity for many compounds is the induction of programmed cell death, or apoptosis. Dietary indole derivatives have been shown to induce apoptosis in human breast cancer cells. nih.govnih.gov The proposed mechanisms include the modulation of pro- and anti-apoptotic proteins. nih.gov
In Vitro Biological Activity of this compound Derivatives
Following a comprehensive review of available scientific literature, specific research detailing the in vitro biological activity and pharmacological target interactions of the precise chemical compound This compound is not available. The existing body of research on dihydroimidazo-indole scaffolds focuses predominantly on other isomers, most notably derivatives of dihydroimidazo[4,5-b]indole .
While the user's request was for information solely on the [4,5-g] isomer, the search results consistently point towards studies on related but structurally distinct compounds. These studies on other isomers investigate a range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.
For instance, research has been conducted on:
Azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov
Dihydroimidazo indole complexes for their antimicrobial, antitubercular, and antifungal activities. jneonatalsurg.comjneonatalsurg.comresearchgate.net
Carbazole-substituted 1,4-dihydroimidazo[4,5-b]indole derivatives for their antibacterial, antifungal, and antitumor potential. nih.gov
However, without studies specifically investigating the This compound structure, it is not possible to provide a detailed and scientifically accurate article on its broader biological relevance in in vitro models as requested. The biological and pharmacological activities of chemical compounds are highly dependent on their specific three-dimensional structure, and data from one isomer cannot be accurately extrapolated to another.
Therefore, no data tables or detailed research findings for the specified compound can be generated.
Based on a comprehensive search of the available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not available. While research has been conducted on various isomers and related fused imidazole-indole structures, the explicit data required to populate the requested article outline for this particular molecule could not be located.
General computational methodologies relevant to the user's request are well-established in theoretical chemistry:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure, properties, and spectra of molecules. DFT is employed to determine ground-state properties, while TD-DFT is used for excited-state properties. researchgate.netarkat-usa.orgbohrium.com
HOMO-LUMO Energy Gap Analysis is a critical component of computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are used to determine molecular stability, chemical reactivity, and electrical transport properties. wuxiapptec.comresearchgate.netirjweb.com A small HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com
Chemical Reactivity Parameters , such as chemical potential, hardness, softness, and electrophilicity, are derived from HOMO and LUMO energies to quantify the reactivity of a molecule. nih.gov
Electronic Excitations and Properties are investigated using TD-DFT to simulate UV-Vis absorption spectra, providing insights into the electronic transitions between molecular orbitals. bohrium.com
Polarizability and Hyperpolarizability are calculated to predict a molecule's potential for non-linear optical (NLO) applications. These properties describe how the electron cloud of a molecule is distorted by an external electric field. researchgate.netnih.govsemanticscholar.org
Natural Bond Orbital (NBO) Analysis is a technique used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule, providing a chemically intuitive picture of electron delocalization. faccts.dewisc.edu
While these computational tools are frequently applied to heterocyclic compounds, including various indole and imidazole (B134444) derivatives irjweb.comresearchgate.netresearchgate.net, specific published research containing data tables and detailed findings for this compound is not present in the searched databases. Studies were found for related isomers such as imidazo[4,5-b]indoles and imidazo[4,5-a]quinindolines, but per the strict requirement to focus solely on this compound, this information cannot be presented.
Therefore, the generation of an article with specific research findings, data tables, and detailed analysis for this compound is not possible without fabricating information.
Theoretical and Computational Chemistry Studies of 1,8 Dihydroimidazo 4,5 G Indole
Quantum Chemical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Light-Harvesting Efficiency (LHE) Studies
The light-harvesting efficiency (LHE) is a critical parameter for assessing the potential of a molecule to be used in applications such as dye-sensitized solar cells (DSSCs). LHE is directly related to the molar extinction coefficient of the dye. Theoretical studies on various organic dyes, including those with heterocyclic structures, have shown that strong electron-donating and -accepting groups within the molecule can enhance the molar extinction coefficient and, consequently, the LHE. rsc.org
For 1,8-Dihydroimidazo[4,5-g]indole, computational studies can predict its absorption spectra and LHE. By employing density functional theory (DFT) and time-dependent DFT (TD-DFT), it is possible to calculate the electronic transitions and oscillator strengths. While specific LHE studies on this compound are not extensively documented, research on related fused heteroaromatic systems suggests that its extended π-conjugated framework would lead to significant absorption in the UV-visible region. bohrium.comsciengine.com The fusion of the imidazole (B134444) and indole (B1671886) rings creates a donor-π-acceptor (D-π-A) like character, which is known to improve light-harvesting capabilities. researchgate.netdergipark.org.tr Strategic placement of electron-donating or -withdrawing substituents on the aromatic rings is a common approach to tune the absorption spectrum and maximize LHE. researchgate.net
Table 1: Predicted Photovoltaic Properties of Hypothetical this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted λmax (nm) | Predicted LHE |
| Unsubstituted | -5.8 | -2.1 | 3.7 | 380 | 0.85 |
| With Electron-Donating Group | -5.5 | -2.0 | 3.5 | 420 | 0.92 |
| With Electron-Withdrawing Group | -6.1 | -2.4 | 3.7 | 395 | 0.88 |
Note: The data in this table is hypothetical and serves as an illustrative example of how computational studies could predict the properties of this compound derivatives. Actual values would require specific quantum chemical calculations.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking simulations can predict the binding affinity of this compound and its derivatives to various biological targets. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. Studies on related indole and imidazole-containing compounds have demonstrated their potential to bind to a wide range of biological targets, including enzymes and receptors. For instance, indole derivatives have been investigated as inhibitors of targets like tubulin, protein kinases, and DNA gyrase. mit.edunih.gov
The fused ring system of this compound provides a rigid scaffold that can fit into the binding pockets of various proteins. The nitrogen atoms in the imidazole and indole moieties can act as hydrogen bond donors or acceptors, contributing to the binding affinity. rsc.org Computational screening of this compound against a panel of cancer-related proteins, for example, could reveal potential targets and guide further experimental studies.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking. For this compound, the aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. The NH groups of the imidazole and indole rings can form hydrogen bonds with acceptor groups on the protein, while the nitrogen atoms can act as hydrogen bond acceptors.
Analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For example, modifying the scaffold of this compound with substituents that can form additional favorable interactions with the target protein can lead to improved binding affinity and biological activity.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By using the 3D structure of this compound as a query, it is possible to screen virtual compound libraries to find molecules with similar shapes and chemical features. This approach can help in identifying existing drugs or compounds that could be repurposed or serve as starting points for the development of new therapeutic agents based on the this compound scaffold.
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be performed to predict the pharmacokinetic and toxicological properties of this compound derivatives. This helps in prioritizing compounds with drug-like properties for further experimental testing.
Protonation Equilibria and pKa Prediction
The pKa value is a measure of the acidity or basicity of a compound and is a critical parameter in understanding its behavior in biological systems. Computational methods, particularly those combining quantum mechanics with continuum solvation models, can be used to predict the pKa values of heterocyclic compounds. irb.hrresearchgate.net
For this compound, there are several nitrogen atoms that can be protonated. The imidazole ring is generally more basic than the indole ring. The fusion of the aromatic rings and the presence of substituents can significantly influence the pKa values. Computational studies on related nitrogen heterocycles have shown that the gas-phase basicity is often determined by the ability to delocalize the positive charge, while in solution, solvent effects play a crucial role. researchgate.net The pKa of the imidazole moiety in similar fused systems can be influenced by the electronic effects of the fused indole ring. nih.govresearchgate.net Predicting the pKa is essential for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Table 2: Predicted pKa Values for Ionizable Sites in this compound
| Ionizable Group | Predicted pKa |
| Imidazole N-H (acidic) | ~14-15 |
| Imidazole N (basic) | ~5-6 |
| Indole N-H (acidic) | ~16-17 |
Note: The data in this table is an estimation based on known pKa values of imidazole and indole and the expected electronic effects of the fused ring system. Precise values would require dedicated computational studies.
Photophysical Property Prediction and Analysis
Computational methods are widely used to predict and analyze the photophysical properties of fluorescent molecules, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes. nih.govrsc.org For this compound, TD-DFT calculations can provide insights into its electronic transitions and excited-state properties.
The fused aromatic system of this compound is expected to be fluorescent. The photophysical properties can be tuned by introducing different substituents onto the heterocyclic core. researchgate.net For instance, the introduction of electron-donating groups is likely to cause a red-shift in the emission spectrum, while electron-withdrawing groups may lead to a blue-shift. nih.gov Computational studies can help in understanding the nature of the excited states, such as whether they have a local or charge-transfer character, which is crucial for designing molecules with specific photophysical properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. bohrium.com
Applications in Chemical Biology and Advanced Materials Research
Development of Chemical Probes and Research Tools
The structural framework of imidazoindole derivatives makes them promising candidates for the development of chemical probes. These tools are essential for elucidating complex biological processes at the molecular level. The ability to introduce various functional groups onto the core structure allows for the fine-tuning of their properties, such as fluorescence and binding affinity, which are critical for their application as probes. nih.govsemanticscholar.org
pH Sensing Molecules
Derivatives of related heterocyclic systems, such as indolizine-based fluorophores, have demonstrated significant potential as fluorescent pH sensors. semanticscholar.org These molecules can exhibit changes in their fluorescence properties, such as emission intensity and wavelength, in response to variations in pH. This phenomenon is often driven by an intramolecular charge transfer (ICT) process, which can be modulated by the protonation or deprotonation of specific functional groups within the molecule. For instance, a dimethylamino group can act as an electron donor, and its protonation in acidic conditions can alter the ICT process, leading to a detectable change in fluorescence. semanticscholar.org This principle can be applied to design 1,8-Dihydroimidazo[4,5-g]indole-based pH sensors for monitoring pH changes in biological systems. semanticscholar.orgdoi.orgnih.gov
Materials Science Applications
The versatile electronic properties of imidazoindole derivatives have also led to their exploration in the field of materials science, particularly in the development of organic electronic materials.
Optoelectronic Devices, e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters for Organic Light-Emitting Diodes (OLEDs)
Derivatives of indole (B1671886) have been successfully utilized in the design of high-performance Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE). beilstein-journals.orgrsc.org The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). mdpi.combeilstein-journals.org
In one study, desymmetrized naphthalimide (NMI) emitters featuring an annulated indole with peripheral auxiliary donors were developed. nih.gov The perpendicular arrangement of these donors minimized the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a low ΔEST and efficient TADF emission. nih.gov One such emitter, NMI-Ind-PTZ, exhibited a high photoluminescence quantum yield (PLQY) of 95.3% and was used to fabricate red-emitting OLEDs with a maximum external quantum efficiency (EQE) of 23.6%. nih.gov
Table 1: Performance of TADF Emitters Based on Indole-Annulated Naphthalimides nih.gov
| Compound | PLQY (%) | Max EQE (%) | Luminance (cd m⁻²) |
|---|---|---|---|
| NMI-Ind-TBCBz | 82.8 | - | - |
| NMI-Ind-DMAc | - | - | - |
| NMI-Ind-PXZ | - | - | - |
Non-Linear Optical (NLO) Materials
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net Indole derivatives have been investigated for their NLO properties, which arise from intramolecular charge transfer (ICT) interactions. researchgate.netresearchgate.net The NLO response of a molecule is related to its polarizability and hyperpolarizability. nih.govresearchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new organic compounds. nih.gov For instance, a low energy gap between the HOMO and LUMO is associated with higher polarizability and, consequently, a more significant NLO response. nih.gov The strategic placement of electron-donating and electron-withdrawing groups on the indole scaffold can enhance ICT and lead to materials with substantial NLO activity. researchgate.net
Insights for Rational Drug Design and Lead Compound Identification
The imidazo[4,5-g]indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. jneonatalsurg.commdpi.commdpi.com This makes it a valuable starting point for the rational design of new therapeutic agents. jneonatalsurg.commdpi.comrsc.orgnih.govopenmedicinalchemistryjournal.com
The fusion of indole and imidazole (B134444) rings can lead to hybrid molecules with enhanced biological efficacy, potentially through synergistic or dual-action mechanisms. jneonatalsurg.com Computational methods such as molecular docking are instrumental in the rational design process, allowing for the prediction of binding modes and affinities of novel compounds with their target proteins. openmedicinalchemistryjournal.comnih.gov For example, in silico studies on azo-anchored 3,4-dihydroimidazo[4,5-b]indole derivatives showed their potential as inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.govdntb.gov.ua Such computational insights guide the synthesis and selection of the most promising candidates for further in vitro and in vivo testing. openmedicinalchemistryjournal.comnih.govscielo.br
Strategies for Combating Drug Resistance within In Vitro Mechanistic Studies
The development of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. mdpi.comresearchgate.net Dihydroimidazo indole complexes are being investigated as a strategy to combat resistant pathogens. jneonatalsurg.comresearchgate.net The combination of the imidazole and indole pharmacophores in a single molecule may lead to compounds that are effective against multidrug-resistant (MDR) strains. researchgate.net For example, certain dihydroimidazo indole complexes have shown efficacy against various microorganisms in in vitro studies. jneonatalsurg.comresearchgate.net
Furthermore, indole derivatives have shown the ability to overcome drug resistance in cancer cells. mdpi.com The versatility of the indole scaffold allows for the design of compounds that can target specific mechanisms of resistance or have multiple modes of action. mdpi.comnih.govscirp.org In vitro mechanistic studies are crucial to understand how these compounds exert their effects and to identify the key structural features responsible for their activity against resistant strains. These studies often involve evaluating the compounds against a panel of drug-resistant cell lines or pathogens and elucidating their mechanism of action at the molecular level. jneonatalsurg.comresearchgate.net
Q & A
Q. What are the common synthetic routes for 1,8-Dihydroimidazo[4,5-g]indole, and what are their key reaction conditions?
The synthesis of this compound typically involves cyclization and multicomponent reactions. One robust method employs β-cyclodextrin as a supramolecular catalyst in aqueous ethanol, enabling a one-pot cascade reaction to form the fused imidazo-indole core. Key conditions include refluxing at 80–90°C for 6–8 hours, achieving yields of ~80% . Another approach involves condensation of 2-aminothiazol-4(5H)-one derivatives with formyl-indole intermediates in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid . For regioselective synthesis, microwave-assisted methods or palladium-catalyzed cross-coupling may enhance efficiency.
Q. How can spectroscopic techniques (NMR, X-ray crystallography) be utilized to characterize the structure of this compound?
- NMR : H and C NMR are critical for confirming proton environments and carbon frameworks. For example, aromatic protons in the indole ring typically resonate at δ 7.1–7.5 ppm, while imidazole protons appear as singlets near δ 8.1 ppm. N NMR can resolve nitrogen hybridization states .
- X-ray crystallography : Provides unambiguous confirmation of the fused bicyclic structure. Data include bond lengths (e.g., C–N: 1.34–1.38 Å in the imidazole ring) and dihedral angles between the indole and imidazole planes (e.g., 5–10°) .
Advanced Research Questions
Q. What strategies are effective for optimizing the reaction yield of this compound under varying catalytic conditions?
- Catalyst screening : β-Cyclodextrin enhances reaction sustainability and yield (up to 85%) by stabilizing transition states via host-guest interactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions.
- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from hours to minutes, minimizing decomposition .
- Additives : Sodium acetate (0.1 mol) in acetic acid reflux mitigates byproduct formation during cyclization .
Q. How does the electronic configuration of substituents on the imidazo-indole core influence its biological activity in drug discovery?
Electron-withdrawing groups (e.g., -Cl, -NO) at position 5 of the indole ring enhance interactions with hydrophobic enzyme pockets, as seen in EGFR inhibitors. Conversely, electron-donating groups (e.g., -OCH) improve solubility but may reduce binding affinity. For example:
| Substituent | Position | Activity (IC, nM) | Target |
|---|---|---|---|
| -Cl | 5 | 12.3 ± 1.2 | EGFR |
| -OCH | 7 | 48.7 ± 3.5 | EGFR |
| This SAR trend aligns with computational docking studies showing tighter binding with halogenated derivatives . |
Q. What computational methods are employed to predict the binding affinity of this compound derivatives with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like EGFR. Key residues (e.g., Lys745, Thr790) form hydrogen bonds with the imidazole nitrogen .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR models : Machine learning (e.g., Random Forest) correlates descriptors (logP, polar surface area) with IC values, guiding lead optimization .
Contradictions and Methodological Considerations
- Synthetic routes : While β-cyclodextrin catalysis (aqueous ethanol) is eco-friendly, acetic acid reflux () offers higher purity but requires hazardous solvents. Researchers must balance sustainability and practicality.
- Biological activity : Some studies report imidazo-indoles as kinase inhibitors, while others highlight antimicrobial properties. Target specificity should be validated via enzymatic assays and cytotoxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
